1-(4-(Trifluoromethoxy)benzyl)pyrrolidin-3-ol
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Description
Safety and Hazards
Mechanism of Action
Target of Action
This compound features a pyrrolidine ring, which is a common scaffold in many biologically active compounds . The pyrrolidine ring can interact with various biological targets, depending on its substitution pattern and stereochemistry .
Mode of Action
Compounds with a pyrrolidine ring are known to interact with their targets through various mechanisms, depending on the nature of the target and the specific structural features of the compound .
Biochemical Pathways
The compound’s pyrrolidine ring is a common feature in many bioactive molecules, suggesting that it may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethoxy group could potentially influence the compound’s pharmacokinetic properties, as fluorinated compounds are often used in drug design to improve metabolic stability and enhance bioavailability .
Result of Action
The compound’s pyrrolidine ring is a common feature in many bioactive molecules, suggesting that it may have diverse biological effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Properties
IUPAC Name |
1-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c13-12(14,15)18-11-3-1-9(2-4-11)7-16-6-5-10(17)8-16/h1-4,10,17H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGPYIFFVRVBBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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